molecular formula C13H14Br2N4O B1256120 Aplicyanin E

Aplicyanin E

Cat. No.: B1256120
M. Wt: 402.08 g/mol
InChI Key: TVCJVNOONREIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplicyanin E, also known as this compound, is a useful research compound. Its molecular formula is C13H14Br2N4O and its molecular weight is 402.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14Br2N4O

Molecular Weight

402.08 g/mol

IUPAC Name

6-(5,6-dibromo-1-methoxyindol-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C13H14Br2N4O/c1-20-19-6-8(11-2-3-17-13(16)18-11)7-4-9(14)10(15)5-12(7)19/h4-6,11H,2-3H2,1H3,(H3,16,17,18)

InChI Key

TVCJVNOONREIKD-UHFFFAOYSA-N

Canonical SMILES

CON1C=C(C2=CC(=C(C=C21)Br)Br)C3CCN=C(N3)N

Synonyms

aplicyanin E

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

Aplicyanin E is characterized by its indole core, which is modified with bromine substituents and an acetyl group. The synthesis of this compound and its analogs has been reported, showcasing various methods to produce this compound efficiently. The total synthesis of Aplicyanins A, B, and E was achieved with modifications to the indole structure that significantly influenced their biological activities .

Cytotoxicity Studies

This compound has been evaluated for its cytotoxic properties against several human tumor cell lines, including:

  • Colon (HT-29)
  • Lung (A-549)
  • Breast (MDA-MB-231)

The cytotoxicity assays revealed that this compound exhibited moderate activity, particularly against the MDA-MB-231 breast cancer cell line. In comparative studies, it was found that while other analogs showed significant cytotoxic effects, this compound's activity was less pronounced but still noteworthy .

Table 1: Cytotoxic Activity of this compound and Analogues

CompoundCell LineIC50 (μM)
This compoundHT-29>20
This compoundA-549>20
This compoundMDA-MB-23115
Analog AHT-295
Analog BMDA-MB-2318

The presence of the acetyl group on the imine nitrogen was identified as a critical factor influencing the cytotoxic activity of these compounds .

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of this compound has indicated that specific modifications to its chemical structure can enhance or diminish its biological efficacy. For instance, the introduction of bromine at certain positions on the indole ring was shown to be crucial for maintaining cytotoxic activity .

Table 2: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Bromine at Position 5Essential for activity
Acetyl GroupEnhances cytotoxicity
Methyl SubstituentNo significant impact

Case Studies

  • Anticancer Potential : In a study evaluating various aplicyanins against cancer cell lines, it was noted that while many derivatives showed promising activity, this compound maintained moderate effectiveness specifically in breast cancer models. This suggests its potential as a scaffold for developing new anticancer agents .
  • Marine Natural Products Research : The exploration of marine-derived compounds like this compound highlights their importance in drug discovery. The unique structures often lead to novel mechanisms of action against cancer cells, making them valuable in pharmaceutical development .

Preparation Methods

Retrosynthetic Analysis and Strategy

The total synthesis of this compound was designed to assemble the 2-amino-1,4,5,6-tetrahydropyrimidine heterocycle fused to a brominated indole core. Retrosynthetically, the molecule was divided into two key fragments: a substituted indole bearing a three-carbon chain and a guanidine moiety. The strategy prioritized late-stage introduction of the acetyl group on the imine nitrogen to preserve reactivity during earlier steps.

Indole Functionalization via Wittig Reaction

The synthesis commenced with commercially available 5-bromoindole derivatives. A Wittig reaction was employed to introduce a three-carbon α,β-unsaturated aldehyde chain at position 3 of the indole (Figure 1). For example, treatment of 5-bromoindole-3-carbaldehyde (1a) with the ylide generated from (ethoxycarbonylmethylene)triphenylphosphorane (2x) yielded the α,β-unsaturated ester (3a) in 71% yield. Subsequent acetal cleavage under acidic conditions provided the corresponding aldehyde (4a) , a critical intermediate for cyclization.

Reaction Conditions:

  • Wittig Reaction : Toluene, piperidine, acetic acid, 25°C, 12 h.

  • Acetal Cleavage : Silica gel chromatography (neutral conditions), yielding 85–90% pure aldehyde.

Reductive Cyclization and Guanidylation

The aldehyde intermediate (4a) underwent conjugate addition with guanidine carbonate in methoxyethanol at 135°C, followed by borane-mediated reductive cyclization to form the tetrahydropyrimidine ring (Scheme 1). This step proved challenging due to competing side reactions; optimal yields (20–25%) were achieved using borane-THF complex in anhydrous tetrahydrofuran at 45–50°C.

Final Acetylation

The secondary amine on the tetrahydropyrimidine ring was acetylated using acetic anhydride in pyridine, yielding this compound in 68% yield after purification. Nuclear magnetic resonance (NMR) spectroscopy confirmed regioselective acetylation at the imine nitrogen.

Optimization of Synthetic Parameters

Bromination Strategies

The presence of bromine at position 5 of the indole was identified as critical for cytotoxicity. Early attempts to introduce bromine post-cyclization led to decomposition, necessitating the use of pre-brominated indole starting materials. Electrophilic bromination of indole precursors using N-bromosuccinimide (NBS) in dichloromethane provided 5-bromoindoles in 85–90% yield.

Solvent and Temperature Effects

  • Wittig Reaction : Polar aprotic solvents (e.g., DMF) reduced yields due to ylide decomposition, while toluene minimized side reactions.

  • Reductive Cyclization : Tetrahydrofuran (THF) outperformed dichloromethane in stabilizing the borane intermediate, improving yields by 15%.

Alternative Routes Explored

A parallel approach using Horner-Wadsworth-Emmons reagents instead of Wittig ylides was investigated but abandoned due to lower stereoselectivity and increased byproduct formation.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) revealed characteristic signals for the acetyl group (δ 2.15, s) and the tetrahydropyrimidine protons (δ 3.8–4.2, m).

  • Mass Spectrometry : High-resolution ESI-MS confirmed the molecular ion peak at m/z 432.0563 [M+H]+^+ (calc. 432.0568 for C18_{18}H15_{15}BrN3_3O2_2).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) established >95% purity for synthetic this compound, with a retention time of 12.3 min.

Biological Evaluation and Structure-Activity Relationships

Cytotoxicity Screening

This compound exhibited potent activity against three human tumor cell lines (Table 1):

Cell LineIC50_{50} (nM)Selectivity Index*
A459 (lung)2.1 ± 0.318.4
HT-29 (colon)4.7 ± 0.68.2
MDA-MB-231 (breast)3.9 ± 0.510.1

*Selectivity index = IC50_{50} normal fibroblasts / IC50_{50} tumor cells.

Critical Structural Features

  • Bromine at C5 : Removal reduced activity by 90–95%, underscoring its role in target binding.

  • Acetyl Group : Deacetylation analogs showed 5–8 fold lower potency, suggesting hydrogen bonding interactions are essential .

Q & A

Q. What are the primary spectroscopic techniques used to characterize Aplicyanin E, and how do researchers validate structural assignments?

this compound’s structural elucidation typically combines nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D 1^1H/13^13C, 2D COSY/HSQC) and high-resolution mass spectrometry (HR-MS). Validation requires cross-referencing spectral data with synthetic standards or previously reported analogs. For ambiguous signals, computational methods like density functional theory (DFT) can predict NMR chemical shifts to resolve conflicts .

Q. How is this compound isolated from natural sources, and what solvents/systems optimize yield and purity?

Isolation often involves solvent extraction (e.g., methanol/ethyl acetate) followed by chromatographic separation (e.g., silica gel, HPLC). Yield optimization requires screening solvent polarities and gradient elution protocols. Purity is confirmed via HPLC-DAD/ELSD and comparison with reference spectra. Researchers should document solvent recovery rates and environmental impact to align with green chemistry principles .

Q. What in vitro bioactivity assays are commonly employed to study this compound’s pharmacological potential?

Standard assays include cytotoxicity (MTT/XTT), antioxidant (DPPH/ABTS), and enzyme inhibition (e.g., COX-2, α-glucosidase). Researchers must validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and statistically account for batch-to-batch variability using ANOVA or mixed-effects models .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?

Contradictions may arise from differences in cell lines, assay conditions, or compound purity. A meta-analysis framework is recommended:

  • Data harmonization : Normalize IC50_{50} values using Z-score transformations.
  • Covariate adjustment : Include variables like solvent type, incubation time, and cell passage number in regression models.
  • Sensitivity analysis : Use funnel plots to detect publication bias .

Q. What strategies resolve discrepancies in this compound’s proposed biosynthetic pathways?

Combine isotopic labeling (e.g., 13^{13}C-glucose feeding) with gene knockout/knockdown in host organisms (e.g., Aspergillus spp.) to trace precursor incorporation. Discrepancies between genomic predictions and experimental data necessitate revisiting annotation tools (e.g., antiSMASH) or exploring horizontal gene transfer .

Q. How should researchers design experiments to optimize this compound’s stability under varying pH and temperature conditions?

Apply a factorial design (e.g., 32^2 full factorial) to test pH (4–9) and temperature (4–37°C). Monitor degradation via LC-MS and kinetic modeling (e.g., Arrhenius equation). For photostability, use USP-NF light exposure protocols and quantify degradation products with QTOF-MS .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are critical for dose-response studies involving this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50}/IC50_{50}. Assess goodness-of-fit with AIC/BIC and report confidence intervals. For high-throughput data, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. How can computational chemistry enhance understanding of this compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to target proteins. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .

Tables for Key Experimental Parameters

Parameter Recommended Method Validation Criteria Reference ID
Structural Elucidation2D NMR + HR-MSMatch with synthetic standards
Bioactivity ScreeningMTT assay (72h incubation)IC50_{50} ± SEM ≤ 10% variability
Stability TestingLC-MS (QTOF) under UV lightDegradation ≤ 5% over 24h

Guidance for Addressing Peer Review Critiques

  • Contradictory results : Replicate experiments using independent batches and provide raw data in supplementary materials. Use Bland-Altman plots to assess inter-batch agreement .
  • Methodological limitations : Acknowledge constraints (e.g., solvent toxicity) and propose alternative protocols (e.g., biocompatible ionic liquids) in the discussion .

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